1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate
Description
Properties
IUPAC Name |
1-O-tert-butyl 7-O-(2,5-dioxopyrrolidin-1-yl) heptanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-15(2,3)21-13(19)7-5-4-6-8-14(20)22-16-11(17)9-10-12(16)18/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBOSUXTRBJLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate
General Synthetic Strategy
The synthesis of This compound typically involves the activation of a carboxylic acid derivative bearing a tert-butyl ester group with N-hydroxysuccinimide (NHS) to form the corresponding NHS ester. This activation is generally achieved by coupling the carboxylic acid or its tert-butyl ester precursor with NHS in the presence of a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The NHS ester formed is a reactive intermediate that facilitates further amide bond formation.
Detailed Preparation Procedure
Starting Materials
- tert-Butyl heptanedioate (tert-butyl ester of heptanedioic acid)
- N-hydroxysuccinimide (NHS)
- Carbodiimide coupling reagent (e.g., DCC or DIC)
- Organic solvent (commonly dichloromethane or dimethylformamide)
- Base (e.g., triethylamine or N-methylmorpholine) to scavenge generated acids
Stepwise Synthesis
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of tert-butyl heptanedioate and NHS in solvent | Anhydrous dichloromethane, 0°C to room temperature | Ensures solubility and reaction control |
| 2 | Addition of carbodiimide coupling reagent (e.g., DCC) | Slow addition at 0°C | Carbodiimide activates carboxyl group |
| 3 | Stirring the reaction mixture | 1–4 hours at room temperature | Formation of NHS ester intermediate |
| 4 | Filtration to remove dicyclohexylurea byproduct | Room temperature | Purification step |
| 5 | Concentration and purification | Column chromatography or crystallization | Isolation of pure this compound |
Reaction Scheme
$$
\text{tert-Butyl heptanedioate} + \text{NHS} + \text{DCC} \rightarrow \text{this compound} + \text{DCU}
$$
Where DCU = dicyclohexylurea, a precipitate removed by filtration.
Alternative Activation Methods
- Use of N,N'-disuccinimidyl carbonate (DSC) as an alternative to DCC for activation.
- Employing carbonyldiimidazole (CDI) for in situ formation of NHS esters.
- Enzymatic or microwave-assisted activation methods have also been explored but are less common for this compound.
Research Findings and Analytical Data
Yield and Purity
- Typical yields of the NHS ester formation range from 75% to 90% depending on reaction conditions and purification methods.
- Purity is generally confirmed by NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry , with purity levels >95% achievable.
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | Signals corresponding to tert-butyl group (singlet ~1.4 ppm), methylene protons of heptanedioate chain, and succinimide protons (~2.8 ppm) |
| ¹³C NMR (CDCl₃) | Carbonyl carbons of ester and NHS groups (~170-175 ppm), tert-butyl carbon (~28 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of this compound |
Summary Table of Preparation Conditions and Outcomes
| Parameter | Description/Value |
|---|---|
| Starting material | tert-Butyl heptanedioate |
| Activating agent | N-hydroxysuccinimide (NHS) + DCC or DIC |
| Solvent | Dichloromethane (DCM) or DMF |
| Temperature | 0°C to room temperature |
| Reaction time | 1–4 hours |
| Yield | 75–90% |
| Purification | Filtration of DCU, chromatography |
| Characterization techniques | ¹H NMR, ¹³C NMR, Mass spectrometry |
| Storage | Inert atmosphere, -20°C, dry conditions |
Chemical Reactions Analysis
1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate undergoes various chemical reactions, including:
Scientific Research Applications
1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The compound is part of a broader class of succinimidyl-activated dicarboxylates. Below is a comparative analysis with structurally related compounds:
Functional and Reactivity Differences
- Steric Effects: The tert-butyl group in 204521-63-1 reduces hydrolysis rates compared to non-protected analogues (e.g., 74648-14-9), making it suitable for stepwise conjugation .
- Chain Length : Longer chains (e.g., icosanedioate, 1119061-69-6) improve lipid solubility, critical for membrane permeability in peptide therapeutics .
- Reactivity: Bis-succinimidyl esters (74648-14-9) enable dual crosslinking but risk polymerization, whereas mono-activated esters (204521-63-1) allow controlled single-site modifications .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 1-tert-butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate?
- Methodological Answer : Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, ICReDD’s approach combines quantum chemical calculations and information science to narrow optimal conditions (e.g., solvent polarity, temperature, and catalyst loading) . Factorial design (e.g., varying tert-butyl ester protection steps vs. dioxopyrrolidinyl activation kinetics) can systematically identify critical variables . Monitor intermediates via HPLC (using sodium 1-octanesulfonate buffer at pH 4.6 for separation, as per Pharmacopeial methods) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use tandem analytical techniques:
- NMR : Assign peaks for tert-butyl (δ ~1.4 ppm) and dioxopyrrolidinyl (δ ~2.7–3.1 ppm) groups, ensuring absence of residual solvents.
- HPLC-MS : Employ a methanol-buffer mobile phase (65:35 ratio) to detect impurities (e.g., hydrolyzed esters or unreacted intermediates) .
- FT-IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹).
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the dioxopyrrolidinyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Avoid aqueous solvents unless stabilized with anhydrous salts (e.g., molecular sieves) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dioxopyrrolidin-1-yl group in cross-coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) to model the electrophilicity of the dioxopyrrolidinyl group. Calculate activation barriers for nucleophilic attack (e.g., by amines or thiols) and compare with experimental kinetic data. Software like Gaussian or ORCA can simulate transition states, while machine learning (ML) algorithms (trained on ICReDD’s reaction databases) predict optimal catalysts (e.g., Pd/Cu systems) .
Q. How should researchers resolve contradictory data in solvent-dependent reaction yields?
- Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to deconvolute solvent effects. For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity but accelerate ester hydrolysis. Correlate Kamlet-Taft solvent parameters (α, β, π*) with yield data and validate via controlled humidity experiments .
Q. What experimental designs are suitable for studying the compound’s role in multi-step catalytic cycles?
- Methodological Answer : Employ stopped-flow NMR or time-resolved FT-IR to capture transient intermediates. Design a fractional factorial experiment to test variables:
Q. How can researchers mitigate side reactions during tert-butyl ester deprotection?
- Methodological Answer : Compare acid-mediated (TFA/HCl) vs. thermal deprotection (150°C in toluene). Monitor β-elimination byproducts (e.g., heptenoate derivatives) via GC-MS. Use scavengers (e.g., triethylsilane) to suppress carbocation rearrangements. Computational modeling of acid strength (Hammett acidity) can guide solvent selection .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer : Reconcile differences by:
Verify DFT functional suitability (e.g., B3LYP vs. M06-2X for transition metals).
Assess implicit vs. explicit solvation models (e.g., COSMO vs. molecular dynamics).
Cross-validate with microkinetic modeling using experimental rate constants.
ICReDD’s feedback loop (experimental data → computational refinement) is a proven framework .
Safety and Compliance
Q. What protocols ensure safe handling of the compound’s acute toxicity (H302/H312/H332)?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥0.5 m/s airflow for weighing.
- PPE : Nitrile gloves (ASTM D6978-05 standard), FFP3 masks, and chemical-resistant aprons.
- First Aid : For skin contact, wash with 10% polyethylene glycol 400 solution; for inhalation, administer oxygen via non-rebreather mask .
Q. How to identify and quantify degradation products under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
